![molecular formula C13H10OS B14275138 6-(4-Methylphenyl)thieno[2,3-c]furan CAS No. 138589-48-7](/img/structure/B14275138.png)
6-(4-Methylphenyl)thieno[2,3-c]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylphenyl)thieno[2,3-c]furan is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a furan ring The presence of a 4-methylphenyl group attached to the thiophene ring adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)thieno[2,3-c]furan can be achieved through several methods. One common approach involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of renewable feedstocks and environmentally friendly reagents, are often applied to optimize the synthesis process. One-pot procedures involving catalytic multistep reactions are favored for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)thieno[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
6-(4-Methylphenyl)thieno[2,3-c]furan has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)thieno[2,3-c]furan involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]furan: Another furan-fused ring compound with similar structural features.
Thiophene derivatives: Compounds with a thiophene ring that exhibit various biological and chemical properties.
Furan derivatives: Compounds with a furan ring that are used in diverse applications, including medicinal chemistry and materials science
Uniqueness
6-(4-Methylphenyl)thieno[2,3-c]furan is unique due to its specific fused ring system and the presence of the 4-methylphenyl group.
Properties
CAS No. |
138589-48-7 |
|---|---|
Molecular Formula |
C13H10OS |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)thieno[2,3-c]furan |
InChI |
InChI=1S/C13H10OS/c1-9-2-4-10(5-3-9)12-13-11(8-14-12)6-7-15-13/h2-8H,1H3 |
InChI Key |
QYDKTBJCCDOPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=CO2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


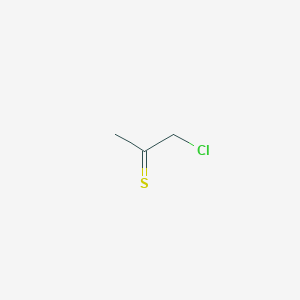
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)
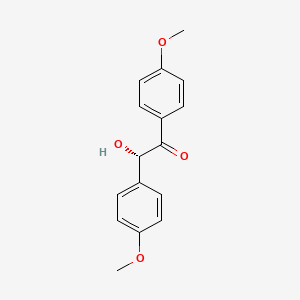
![2-[(4-Chlorophenyl)sulfanyl]butanoic acid](/img/structure/B14275083.png)
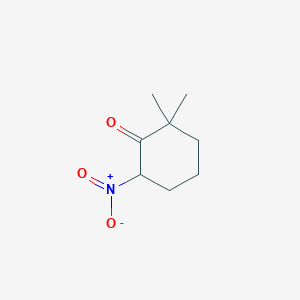
![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
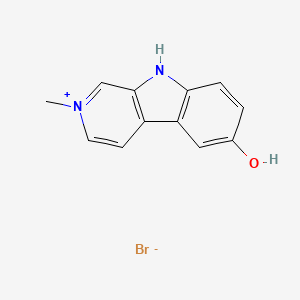
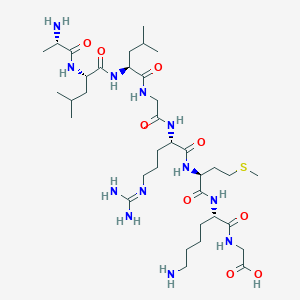
![7-Methoxy-8-[(oxiran-2-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14275135.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
